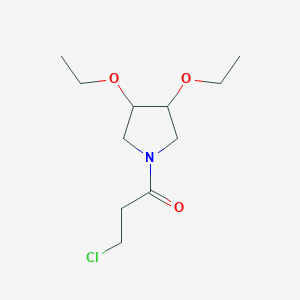
(5-Chloro-2-fluorobenzyl)hydrazine hydrochloride
Übersicht
Beschreibung
“(5-Chloro-2-fluorobenzyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 1379462-59-5 and a linear formula of C7H9Cl2FN2 . It belongs to the hydrazine family and is a powerful intermediate used in the synthesis of various bioactive molecules.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H8ClFN2.ClH/c8-6-1-2-7(9)5(3-6)4-11-10;/h1-3,11H,4,10H2;1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Applications
- Synthesis of Anti-Inflammatory Compounds : Khalifa and Abdelbaky (2008) synthesized new imidazolyl acetic acid derivatives, starting from a chlorinated version of the compound, which showed significant anti-inflammatory and analgesic activities in biological testing (Khalifa & Abdelbaky, 2008).
- Antimicrobial Activity : Dinnimath et al. (2011) conducted a study on halogenated anilin-yl-substituted thiazolidin-4-one derivatives synthesized from 3-chloro-4-fluoro phenyl hydrazine, finding significant antimicrobial and antitubercular activities (Dinnimath et al., 2011).
- Synthesis of Benzoxazine Derivatives : Shakir et al. (2020) synthesized novel 2-chloro-8-methoxy-3-aryl-[1,3] benzoxazine derivatives using a related hydrazide compound, which exhibited significant antibacterial ability (Shakir et al., 2020).
Chemical Properties and Reactions
- Structure and Reactivity Analysis : Kurihara et al. (1975) investigated the molecular structure and chemical reactivities of condensation products of related benzylidenacetylacetone with hydrazine dihydrochloride, providing insights into the chemical behavior of similar compounds (Kurihara et al., 1975).
Applications in Chemistry and Material Science
- Corrosion Inhibition Studies : Kumari, Shetty, and Rao (2017) explored the use of an aromatic hydrazide derivative as a corrosion inhibitor for mild steel in hydrochloric acid, highlighting its potential in material science applications (Kumari, Shetty, & Rao, 2017).
- Fluorescent Chemosensors : Hoque et al. (2022) developed a hydrazine-derived fluorescent chemosensor for metal ions, demonstrating the utility of such compounds in analytical chemistry (Hoque et al., 2022).
Wirkmechanismus
Mode of Action
Hydrazine derivatives are known to undergo nucleophilic addition reactions, such as the wolff-kishner reduction . In this reaction, hydrazine reacts with a carbonyl group to form a hydrazone, which can then be reduced to an alkane .
Pharmacokinetics
The compound’s solubility in water and some organic solvents suggests it may have good bioavailability .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
(5-chloro-2-fluorophenyl)methylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClFN2.ClH/c8-6-1-2-7(9)5(3-6)4-11-10;/h1-3,11H,4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKIBUQBGVIHJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CNN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1478010.png)
![Azetidin-3-yl(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)methanone](/img/structure/B1478012.png)
![2-(Piperidin-4-yl)-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1478013.png)
![3-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1478014.png)
![9-Methoxy-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1478015.png)
![8-(2-Azidoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1478017.png)

![1-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)-2-(methylamino)ethan-1-one](/img/structure/B1478021.png)
![2-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetic acid](/img/structure/B1478022.png)
![2-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-amine](/img/structure/B1478023.png)


![2-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propanoic acid](/img/structure/B1478029.png)
![2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one](/img/structure/B1478031.png)
